N-Butyrylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

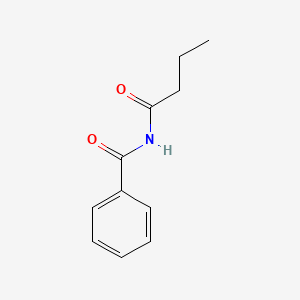

N-butyrylbenzamide is a N-acylamide. It derives from a benzamide.

科学研究应用

Medicinal Chemistry Applications

Antiviral and Antimicrobial Properties:

N-Butyrylbenzamide has been investigated for its biological activity, particularly as an antiviral agent. Research indicates that compounds with similar structures exhibit significant antiviral effects against various viruses. For instance, studies have shown that related acylated amides can inhibit viral replication, suggesting that this compound may also possess similar properties .

Structural Analysis and Hydrogen Bonding:

The analysis of this compound has provided insights into hydrogen-bond patterns which are crucial for understanding molecular recognition processes. The study of imide hydrogen-bonding patterns in related compounds has implications for drug design, as these interactions can influence the stability and efficacy of pharmaceutical agents .

Synthesis Methodologies

Synthesis of Derivatives:

this compound serves as a precursor for synthesizing various derivatives used in organic synthesis. The compound can be transformed into more complex structures through acylation reactions, which are essential in developing new pharmaceuticals . The ability to modify the benzamide structure allows chemists to tailor compounds for specific biological activities.

Use as an Acylating Agent:

In synthetic organic chemistry, this compound can function as an acylating agent. Its stability compared to traditional acyl chlorides makes it a valuable reagent for introducing acyl groups into different substrates without the side reactions often associated with more reactive acylating agents .

Supramolecular Chemistry

Host-Guest Chemistry:

this compound has potential applications in supramolecular chemistry, particularly in the formation of host-guest complexes. Its ability to form stable inclusion complexes with cyclodextrins and other host molecules can be utilized in drug delivery systems and the development of smart materials . The structural characteristics of this compound allow it to interact favorably with various host molecules, enhancing its utility in this field.

Case Studies

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing N-Butyrylbenzamide, and how can its purity be validated?

- Methodological Answer : this compound is typically synthesized via nucleophilic acyl substitution, where benzamide reacts with butyryl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Critical steps include controlling reaction temperature (0–5°C to minimize side reactions) and inert gas purging to avoid moisture interference .

- Purification : Recrystallization using ethanol or acetone is recommended. Validate purity via melting point analysis (mp 104–107°C, consistent with benzamide analogs ), high-performance liquid chromatography (HPLC) with UV detection, and elemental analysis (C, H, N ±0.3% theoretical).

- Characterization : Use 1H-NMR (aromatic protons at δ 7.2–8.1 ppm, butyryl chain protons at δ 0.9–2.4 ppm) and IR spectroscopy (amide I band ~1650 cm−1, N–H stretch ~3300 cm−1) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Quantify solubility via gravimetric analysis: saturate solvent, filter, and evaporate to constant weight .

- Stability : Assess hydrolytic stability by incubating in buffered solutions (pH 2–12) at 37°C for 24–72 hours, followed by HPLC to detect degradation products (e.g., benzamide or butyric acid) . Store under nitrogen at –20°C to prevent oxidation.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : 13C-NMR confirms carbonyl resonance at ~170 ppm and aromatic carbons at 120–140 ppm. Compare with PubChem reference spectra (CID: [retrieve from ]) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 192.1 (calculated for C11H13NO2).

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with retention time cross-referenced against commercial standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (molar ratio, temperature, solvent) using a factorial design. For example, increasing benzamide:butyryl chloride ratio beyond 1:1.2 may reduce unreacted starting material .

- Catalysis : Test Lewis acids (e.g., ZnCl2) or DMAP to accelerate acylation. Monitor via in-situ IR for real-time reaction progress .

- Scale-Up Challenges : Address exothermicity using jacketed reactors and optimize stirring efficiency to prevent localized overheating (>50°C degrades amide bonds) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets from peer-reviewed studies (e.g., IC50 values in enzyme assays) using statistical tools (Cohen’s d for effect size, ANOVA for inter-study variability) .

- Experimental Replication : Standardize assay protocols (e.g., cell line viability, buffer pH) across labs. For example, discrepancies in cytotoxicity may arise from differing MTT assay incubation times .

- Structural Validation : Confirm analog identity via X-ray crystallography or 2D-NMR (e.g., NOESY for spatial proximity of substituents) .

Q. What computational and experimental strategies are effective for studying this compound’s molecular interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases). Validate with SPR (surface plasmon resonance) for kinetic parameters (kon, koff) .

- Dynamic Simulations : Run MD simulations (GROMACS) in explicit solvent (e.g., TIP3P water) for 100 ns to analyze conformational stability of the butyryl chain .

- Competitive Binding Assays : Employ fluorescence polarization with FITC-labeled probes to quantify displacement by this compound .

Q. Methodological Notes

- Data Reproducibility : Adhere to Beilstein Journal guidelines: report detailed experimental protocols, including solvent batches and instrument calibration dates .

- Safety : Follow Prudent Practices in the Laboratory for handling acyl chlorides (e.g., use fume hoods, PPE) and dispose of waste via approved protocols .

- Ethical Data Use : Cite primary sources (e.g., PubChem, NIST) for spectral data and avoid non-peer-reviewed platforms .

属性

CAS 编号 |

7473-90-7 |

|---|---|

分子式 |

C11H13NO2 |

分子量 |

191.23 g/mol |

IUPAC 名称 |

N-butanoylbenzamide |

InChI |

InChI=1S/C11H13NO2/c1-2-6-10(13)12-11(14)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,12,13,14) |

InChI 键 |

IZASOBLABHUGCO-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC(=O)C1=CC=CC=C1 |

规范 SMILES |

CCCC(=O)NC(=O)C1=CC=CC=C1 |

Key on ui other cas no. |

7473-90-7 |

同义词 |

N-butyrylbenzamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。